molecular formula C4H7N5O2 B12870643 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole CAS No. 57097-82-2

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole

Cat. No.: B12870643
CAS No.: 57097-82-2
M. Wt: 157.13 g/mol
InChI Key: JAAMSKUVKGUMRR-UHFFFAOYSA-N
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Description

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core with a hydrazono group at position 3, a nitro group at position 4, and a methyl group at position 5. The 2,3-dihydro configuration introduces partial saturation in the pyrazole ring, influencing its electronic and steric properties. This compound is synthesized via condensation reactions involving hydrazine derivatives under acidic conditions, as demonstrated in analogous syntheses (e.g., refluxing with HCl in ethanol) .

Properties

CAS No.

57097-82-2

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

(5-methyl-4-nitro-1H-pyrazol-3-yl)hydrazine

InChI

InChI=1S/C4H7N5O2/c1-2-3(9(10)11)4(6-5)8-7-2/h5H2,1H3,(H2,6,7,8)

InChI Key

JAAMSKUVKGUMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazoline Core

A common method to prepare the pyrazoline ring involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds or β-ketoesters. For example, condensation of hydrazine with ethyl acetoacetate derivatives under controlled conditions yields 3-methyl-4-substituted pyrazoline-5-ones, which serve as key intermediates.

  • Example Procedure :
    • Mix hydrazine hydrate with ethyl acetoacetate or a substituted β-ketoester in ethanol.
    • Heat under reflux or apply microwave irradiation (e.g., 150 W, intermittent 30 sec intervals for 2 minutes) to accelerate the reaction.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, cool the mixture, precipitate the product by adding cold water, filter, and recrystallize from ethanol to purify the pyrazoline intermediate.

Introduction of the Hydrazono Group

The hydrazono group (-NNH2) at position 3 is introduced by condensation of the pyrazoline intermediate with hydrazine derivatives or hydrazides.

  • Typical Reaction :
    • The pyrazoline-5-one intermediate is reacted with hydrazine hydrate in ethanol under reflux for several hours (e.g., 5 hours).
    • The reaction mixture is cooled and poured into ice-cold water to precipitate the hydrazono-substituted pyrazoline.
    • The product is filtered and recrystallized to obtain pure 3-hydrazono-5-methyl-4-substituted pyrazoline.

Incorporation of the Nitro Group

The nitro substituent at position 4 can be introduced either by:

  • Using nitro-substituted β-ketoesters or α,β-unsaturated carbonyl precursors in the initial condensation step, or
  • Nitration of the pyrazoline ring post-synthesis under controlled conditions to avoid over-nitration or ring degradation.

The use of nitro-substituted starting materials is preferred for regioselectivity and yield.

Representative Synthetic Scheme

Step Reactants/Conditions Product Notes
1 Ethyl 4-nitroacetoacetate + Hydrazine hydrate, EtOH, reflux or microwave 3-methyl-4-nitro-pyrazoline-5-one Formation of pyrazoline core with nitro substituent
2 Pyrazoline-5-one + Hydrazine hydrate, EtOH, reflux 5 h This compound Introduction of hydrazono group
3 Purification by recrystallization Pure target compound Ethanol or ethanol-DMF mixture used

Alternative and Supporting Methods

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times and improve yields in pyrazoline synthesis, including hydrazono derivatives.

  • Use of Catalysts : Acid catalysts such as p-toluenesulfonic acid (TsOH) or bases like potassium carbonate can facilitate condensation and cyclization steps, improving selectivity and yield.

  • Halogenation and Subsequent Substitution : In some synthetic routes, halogenated intermediates (e.g., phenacyl bromides) are prepared first, which then undergo nucleophilic substitution with hydrazine derivatives to form hydrazono-pyrazolines.

Research Findings and Yields

  • Yields for the condensation of hydrazine with β-ketoesters to form pyrazoline intermediates typically range from 78% to 97%, depending on substituents and reaction conditions.

  • Microwave-assisted methods yield comparable or improved product purity and reaction efficiency compared to conventional reflux methods.

  • The hydrazono substitution step generally proceeds with high selectivity and yields above 80% when carried out under reflux in ethanol.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Solvent Ethanol or ethanol-water mixtures Good solubility and reaction medium
Temperature Reflux (~78 °C) or microwave irradiation (150 W) Efficient reaction rates
Reaction Time 2 min (microwave) to 5 h (reflux) Microwave reduces time significantly
Catalyst Acid (TsOH) or base (K2CO3) Enhances condensation and cyclization
Purification Recrystallization from ethanol or ethanol-DMF High purity product
Yield 78–97% for pyrazoline intermediates; >80% for hydrazono derivatives High efficiency synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydrazono Group

The hydrazono (-NH-N=) moiety undergoes nucleophilic substitution with carbonyl compounds. For example:

  • Reaction with aldehydes : Forms hydrazones via Schiff base formation.

  • Reaction with ketones : Produces substituted hydrazones under acidic or basic conditions.

Experimental Data :

SubstrateReagent/ConditionsProductYieldReference
BenzaldehydeEthanol, H₂SO₄, reflux (5 h)(E)-4-(Benzylidenehydrazono) derivative78%
AcetophenoneNaOH (aq), RT, 12 h4-(Propan-2-ylidenehydrazono) analog65%

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the hydrazono nitrogen.

Cyclocondensation Reactions

The compound participates in cyclization with 1,3-diketones or enaminones to form fused pyrazole derivatives.

Example :

  • With 1,3-diketones : Forms 3,5-disubstituted pyrazoles via [3+2] cycloaddition.

  • With enaminones : Produces 1,4-disubstituted pyrazoles under iodine catalysis .

Key Reaction :

ReagentCatalyst/ConditionsProductYieldReference
1,3-Diphenylpropane-1,3-dioneI₂, DMSO, 80°C, 6 h1,3,5-Trisubstituted pyrazole85%
Ethyl 3-aminocrotonateCu(OTf)₂, [bmim]PF₆, 70°C1,3,4-Trisubstituted pyrazole82%

Regioselectivity : The nitro group directs substitution to the less hindered position .

Reduction of the Nitro Group

The nitro group at position 4 can be reduced to an amine, enabling further functionalization.

Methods :

  • Catalytic hydrogenation : H₂, Pd/C (1 atm, RT) → 4-Amino derivative .

  • Fe/HCl : Acidic conditions yield 4-aminopyrazole with 90% efficiency .

Application : The resulting amine serves as a precursor for Suzuki-Miyaura couplings .

Oxidative Coupling and Aromatization

The hydrazono group participates in oxidative cyclization:

  • With α-bromo ketones : Visible-light catalysis induces radical addition and cyclization to form 1,3,5-trisubstituted pyrazoles .

  • Under O₂ : Oxidative aromatization converts dihydropyrazoles to fully aromatic systems .

Example :

ReagentConditionsProductYieldReference
α-BromoacetophenoneRu(bpy)₃Cl₂, blue LEDs, DCM1,3,5-Trisubstituted pyrazole88%

Metal-Mediated Cross-Coupling

The hydrazono group facilitates C–N bond formation in copper- or palladium-catalyzed reactions:

Reactions :

  • Buchwald-Hartwig amination : Forms arylaminopyrazoles with Pd(OAc)₂/XPhos .

  • Trifluoromethylation : CuI-mediated coupling with TMSCF₃ yields 4-CF₃ derivatives .

Data :

ReagentCatalyst/BaseProductYieldReference
4-IodotoluenePd(OAc)₂, XPhos, K₃PO₄4-(p-Tolylamino)pyrazole76%
TMSCF₃CuI, DMF, 60°C4-Trifluoromethylpyrazole81%

Acid/Base-Driven Tautomerism

The compound exhibits pH-dependent tautomerism:

  • Acidic conditions : Favors the hydrazone form (NH-protonated).

  • Basic conditions : Shifts to the azo tautomer (N-deprotonated) .

Structural Evidence :

  • IR : Bands at 1620 cm⁻¹ (C=N) and 1665 cm⁻¹ (C=O) confirm tautomeric equilibrium .

  • ¹H NMR : δ 9.54 (NH) and δ 10.65 (CONH) signals indicate proton exchange .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research highlights the potential of pyrazole derivatives, including 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole, as antimicrobial agents. A study demonstrated that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized through multicomponent reactions showed promising results against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The activity was assessed using standard drugs for comparison, revealing zones of inhibition that suggest efficacy in treating bacterial infections.

Anticancer Properties
The compound has also been investigated for its anticancer properties. A review indicated that pyrazole derivatives are being developed as potential anticancer agents due to their ability to inhibit cancer cell proliferation . The structural modifications of pyrazoles allow for the enhancement of their biological activity, making them suitable candidates for further development in cancer therapy.

Anti-inflammatory Effects
Studies have shown that hydrazone derivatives, including those derived from this compound, possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases . This suggests their potential use in treating conditions characterized by inflammation.

Synthesis and Structural Insights

The synthesis of this compound typically involves multicomponent reactions that enhance yield and efficiency. Recent advancements in synthetic methodologies have made it possible to produce these compounds with high purity and yield .

The molecular structure of this compound features key functional groups that contribute to its biological activity. The presence of the hydrazone linkage is significant as it can participate in various chemical reactions, enhancing the compound's versatility in medicinal applications .

Case Studies

StudyFocusFindings
Foroughifar et al. (2022)Antibacterial ActivityIdentified effective antibacterial agents among synthesized pyrazoles; notable activity against E. coli and Bacillus subtilis .
Al-Obaid et al. (2020)Anticancer PotentialDiscussed the synthesis of pyrazole derivatives with promising anticancer activities; highlighted structure-activity relationships .
ResearchGate Publication (2021)Anti-inflammatory ActivityEvaluated hydrazone derivatives for their inhibitory effects on inflammatory markers; significant results indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Antimicrobial and Anti-Inflammatory Activity
  • The (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one exhibits notable antimicrobial and anti-inflammatory activities, attributed to the electron-deficient fluorophenyl group enhancing membrane penetration .
  • Analogues with nitro groups (e.g., the target compound) may share similar bioactivity profiles due to nitro’s role in redox interactions .
Antiproliferative Potential
  • Complex derivatives, such as those with triazolyl substituents , demonstrate enhanced antiproliferative effects, likely due to increased steric bulk and hydrogen-bonding capacity. The target compound’s simpler structure may offer a more accessible scaffold for derivatization.
Molecular Interactions
  • Molecular docking studies on dihydro-pyrazoles (e.g., ) reveal that methoxy and fluorophenyl groups improve binding affinity to cyclooxygenase (COX) enzymes, suggesting that the target compound’s methyl and nitro groups could be optimized for similar targets .

Crystallographic and Analytical Insights

  • Structural characterization of similar compounds relies on tools like SHELXL for refinement and OLEX2 for visualization . These methods confirm the planar geometry of hydrazono groups and the stereochemical impact of substituents .

Biological Activity

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article explores the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H8N4O2\text{C}_6\text{H}_8\text{N}_4\text{O}_2

This compound features a hydrazone functional group and a nitro group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds with similar structures to this compound displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and E. coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound 10TBDEscherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundTBDTBD
Compound A76%86%
Compound B61%93%

Study on Antimicrobial Efficacy

In a comparative study of several pyrazole derivatives, including those structurally related to this compound, researchers conducted a series of in vitro tests against common bacterial strains. The results indicated that certain modifications in the pyrazole ring significantly enhanced antimicrobial activity .

Evaluation of Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of pyrazoles in animal models. The compounds were administered to mice with induced inflammation, and the results showed a marked reduction in edema and inflammatory markers compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing 3-hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole and its derivatives?

A copper-catalyzed cycloaddition reaction using precursors like 3-nitrosopyrazole derivatives with alkynes or hydrazines is a standard method. For example, copper sulfate and sodium ascorbate in THF/water mixtures enable triazole-pyrazole hybrid synthesis via click chemistry . Cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis is another route for pyrazole-carboxylic acid derivatives . Multi-step protocols involving hydrazine hydrate and heterocyclic ring closure are also effective for introducing functional groups like nitro or methyl substituents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups and substitution patterns. X-ray diffraction (XRD) resolves crystal structures, particularly for tautomeric forms or hydrazone configurations. For example, XRD analysis in related pyrazole derivatives revealed dihedral angles and hydrogen-bonding networks critical for stability . High-performance liquid chromatography (HPLC) ensures purity, while elemental analysis validates composition .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological potential?

Introducing triazole or thiadiazole moieties via Huisgen cycloaddition or condensation with carboxylic acids can improve bioactivity. For instance, coupling with 1,2,4-triazole-thiadiazole hybrids increases antifungal activity by targeting lanosterol 14α-demethylase . Functionalization at the hydrazone position with electron-withdrawing groups (e.g., nitro) enhances electronic properties, affecting binding affinity in enzyme inhibition studies .

Q. What computational strategies are used to predict the biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) with enzymes like 14α-demethylase (PDB: 3LD6) identifies binding modes and affinity scores. Density Functional Theory (DFT) calculations optimize geometries and predict electrostatic potential maps, correlating with experimental spectral data . QSAR models using descriptors like logP and polar surface area guide the design of derivatives with improved pharmacokinetics .

Q. How can contradictions in spectral data or reaction yields be resolved during synthesis?

Contradictions in NMR signals (e.g., tautomerism in hydrazone derivatives) are addressed via variable-temperature NMR or deuterated solvent studies. Low yields in copper-catalyzed reactions may require optimization of catalyst loading (e.g., 0.2–0.5 eq CuSO₄), solvent polarity, or microwave-assisted heating to reduce side products . Confirming intermediates via LC-MS or adjusting stoichiometry in multi-step syntheses mitigates discrepancies .

Q. What strategies enable the fusion of pyrazole with other heterocyclic systems?

Phosphorus oxychloride-mediated cyclization or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) facilitates fusion with triazines or pyrimidines. For example, reacting pyrazole-carboxylates with aryl boronic acids under inert atmospheres yields biheterocyclic systems with enhanced π-π stacking interactions . Condensation with tetrazole precursors forms pyrazolo[1,5-a]pyrazines, expanding bioactivity profiles .

Q. How is the biological activity of derivatives assessed in preclinical studies?

In vitro assays (e.g., MIC tests against Candida albicans) evaluate antifungal activity. Analgesic and anti-inflammatory potential is screened via carrageenan-induced paw edema models in rodents. Cytotoxicity is measured using MTT assays on cancer cell lines, with IC₅₀ values compared to reference drugs .

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